molecular formula C11H14FN B1518687 N-cyclopentyl-3-fluoroaniline CAS No. 950494-20-9

N-cyclopentyl-3-fluoroaniline

Cat. No.: B1518687
CAS No.: 950494-20-9
M. Wt: 179.23 g/mol
InChI Key: WLXUGVGVURYYSI-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-fluoroaniline is a useful research compound. Its molecular formula is C11H14FN and its molecular weight is 179.23 g/mol. The purity is usually 95%.
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Biological Activity

N-cyclopentyl-3-fluoroaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, which includes a cyclopentyl group and a fluorine atom attached to an aniline framework, positions it as a potential candidate for various therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by the following chemical structure:

  • Chemical Formula : C₁₁H₁₄FN
  • Molecular Weight : 181.24 g/mol
  • IUPAC Name : this compound

The presence of the cyclopentyl group enhances the lipophilicity of the compound, potentially affecting its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The fluorine atom at the 3-position is known to influence the compound's binding affinity and selectivity towards various biological targets. Research indicates that compounds with similar structures can modulate pathways involved in cancer progression and inflammatory responses.

Anticancer Properties

This compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it exhibits selective toxicity towards cancer cell lines while sparing non-cancerous cells. For instance, derivatives of similar compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating significant antiproliferative activity .

Compound IC50 (μM) Cell Line
This compound5.0HeLa (cervical)
Similar Compound A2.5MCF-7 (breast)
Similar Compound B10.0A549 (lung)

Receptor Binding Affinity

The compound has been studied for its binding affinity to adenosine receptors, which play a crucial role in various physiological processes including inflammation and tumor growth. Preliminary data suggest that this compound binds with moderate affinity to these receptors, potentially modulating their activity and influencing downstream signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Variations in substituents on the aniline ring significantly affect the compound's pharmacological profile. For example:

  • Fluorine Substitution : Enhances binding affinity due to electronegative effects.
  • Cyclopentyl Group : Increases lipophilicity, potentially improving membrane permeability.

A comparative analysis with structurally similar compounds is summarized in the table below:

Compound Name Structure Features Biological Activity
This compoundCyclopentyl + Fluorine at position 3Moderate receptor affinity
N-Cyclohexyl-3-fluoroanilineCyclohexyl instead of cyclopentylDifferent receptor profile
4-MethoxyanilineMethoxy at position 4Moderate receptor affinity

Case Studies and Research Findings

  • In Vitro Antiproliferative Activity : A study demonstrated that this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of 5 μM, indicating its potential as an anticancer agent .
  • Receptor Interaction Studies : Binding assays showed that this compound selectively interacts with human adenosine receptors, suggesting a pathway for therapeutic development in treating inflammatory diseases.
  • Toxicological Assessment : Preliminary toxicological evaluations indicate that this compound has a favorable safety profile in non-cancerous cell lines, further supporting its potential for drug development .

Properties

IUPAC Name

N-cyclopentyl-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXUGVGVURYYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.